Benzofenap

説明

Benzofenap is a herbicide primarily used to control broad-leaved weeds in water-seeded rice. It is known for its low aqueous solubility, non-volatility, and moderate persistence in soil systems, which reduces the risk of leaching into groundwater. This compound is effective against various species of Sagittaria and is safe for rice crops .

準備方法

Synthetic Routes and Reaction Conditions: Benzofenap can be synthesized through a multi-step process involving the reaction of 2,4-dichloroacetophenone with 1,3-dimethyl-5-pyrazolone, followed by esterification with 4-methylbenzoyl chloride. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined under controlled temperatures and pressures. The process includes purification steps such as recrystallization and distillation to ensure the final product’s purity and quality .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized metabolites.

Reduction: Reduction reactions can convert this compound into its corresponding reduced forms.

Substitution: this compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Conditions often involve the use of nucleophiles or electrophiles in the presence of catalysts.

Major Products Formed: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, as well as substituted compounds depending on the reagents used .

科学的研究の応用

Herbicidal Activity

Mechanism of Action

Benzofenap acts by inhibiting the enzyme hydroxyphenylpyruvate dioxygenase, which is crucial for the synthesis of carotenoids in plants. Carotenoids are essential for photosynthesis and protect plants from photodamage. By blocking this pathway, this compound leads to bleaching and eventual death of susceptible weed species while allowing rice plants to thrive due to their inherent tolerance to the compound .

Target Weeds

this compound is effective against various broad-leaved weeds, including:

- Alisma

- Arrowhead

- Starfruit

- Water plantain

- Barnyard grass (up to 3-leaf stage)

It is commonly applied in water-seeded rice systems, where it can be aerially sown or dry broadcasted followed by permanent flooding .

Environmental Persistence and Degradation

Dissipation Studies

Research indicates that this compound dissipates quickly in water but has a longer half-life in soil. In irrigation water, its dissipation half-life (DT50) is less than one day due to rapid deposition. Conversely, in surface soil, the DT50 can reach up to 44 days . The degradation pathway primarily involves photolysis, with a half-life of about seven days in water .

Ecotoxicological Impact

this compound exhibits low toxicity to various aquatic organisms, including fish and invertebrates. Studies have shown that it poses minimal risk to birds and mammals as well . The compound's low volatility and moderate persistence reduce its potential for groundwater contamination .

Case Studies

Field Trials

A field study conducted in New South Wales, Australia, evaluated the dissipation of this compound in flooded rice fields. The study found that while this compound dissipated rapidly from water, it remained bound in soil for extended periods. The maximum concentration observed was 39 µg/L in floodwater, which decreased to below 1 µg/L over approximately 32 days .

Toxicity Assessments

A comprehensive toxicity assessment revealed that this compound does not significantly affect non-target organisms such as Culex spp. larvae or adult insects when applied at recommended rates . This supports its use as a safer option for integrated pest management strategies in rice cultivation.

作用機序

Benzofenap exerts its herbicidal effects by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). This inhibition disrupts the carotenoid biosynthesis pathway, leading to the depletion of essential pigments in plants. The molecular targets include the active site of HPPD, where this compound binds and prevents the enzyme from catalyzing its normal reactions .

類似化合物との比較

Mesotrione: Another HPPD inhibitor used as a herbicide.

Isoxaflutole: A herbicide that also targets the HPPD enzyme.

Sulcotrione: Similar in its mode of action and used for weed control in maize.

Uniqueness of Benzofenap: this compound is unique due to its high specificity for controlling Sagittaria species in rice paddies. Its low toxicity to mammals and moderate environmental persistence make it a preferred choice in certain agricultural settings .

生物活性

Benzofenap is a herbicide primarily used for controlling broad-leaved weeds in water-seeded rice. Its active ingredient, this compound, has gained attention due to its unique mode of action and low toxicity profile to non-target organisms. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

This compound is characterized by its low aqueous solubility and moderate persistence in soil systems. It is not volatile, which minimizes the risk of atmospheric contamination. The compound tends to bind tightly to soil particles, reducing leaching into groundwater .

Mode of Action

This compound functions as a non-hormonal herbicide that inhibits carotenoid biosynthesis and photosynthesis at photosystem II. This inhibition affects the production of green pigments in plants, crucial for sunlight absorption during photosynthesis. This compound is categorized under Group F herbicides, alongside other inhibitors like clomazone and norflurazon .

- Target Sites : Photosystem II

- Process Affected : Carotenoid biosynthesis

- Group Classification : Group F (inhibitors of carotenoid biosynthesis)

Herbicidal Efficacy

Research indicates that this compound effectively controls various broad-leaved weeds in rice paddies without significantly affecting rice plants themselves. The selectivity is attributed to the rapid degradation of this compound into less harmful metabolites within rice plants .

Table 1: Herbicidal Activity Against Common Weeds

| Weed Species | Control Efficacy (%) | Application Rate (L/ha) |

|---|---|---|

| Alisma spp. | 90 | 5 |

| Barnyard grass | 85 | 5 |

| Arrowhead | 80 | 5 |

| Water plantain | 75 | 5 |

Toxicological Profile

This compound exhibits low toxicity to mammals and aquatic organisms. Its oral LD50 in rats exceeds 15,000 mg/kg, indicating a very low risk upon ingestion. Furthermore, it has been classified as a slight skin irritant but poses minimal risk to birds and mammals .

Table 2: Toxicity Data for this compound

| Test Subject | Oral LD50 (mg/kg) | Dermal LD50 (mg/kg) | Inhalation LC50 (mg/L) |

|---|---|---|---|

| Rat | >15,000 | >5,000 | >1.93 |

| Rabbit | N/A | >2,000 | N/A |

| Mallard Duck | N/A | Low Risk | N/A |

Environmental Impact

This compound's environmental impact is considered minimal due to its rapid degradation in water and soil environments. Studies have shown that it decomposes quickly through photolysis, with a half-life of approximately seven days . Additionally, it does not accumulate significantly in aquatic systems or terrestrial organisms.

Case Studies

Several case studies have evaluated the cumulative effects of this compound in agricultural settings:

- Rice Paddie Studies : Field trials demonstrated that this compound effectively controlled weed populations while maintaining high yields in rice crops.

- Toxicity Assessments : Studies indicated that exposure to this compound did not result in significant adverse effects on non-target species such as fish and birds.

特性

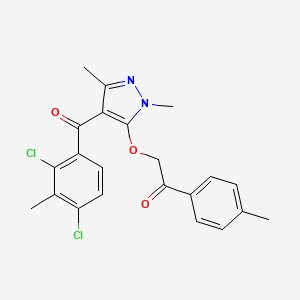

IUPAC Name |

2-[4-(2,4-dichloro-3-methylbenzoyl)-2,5-dimethylpyrazol-3-yl]oxy-1-(4-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20Cl2N2O3/c1-12-5-7-15(8-6-12)18(27)11-29-22-19(14(3)25-26(22)4)21(28)16-9-10-17(23)13(2)20(16)24/h5-10H,11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDWQITFHZOBBFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)COC2=C(C(=NN2C)C)C(=O)C3=C(C(=C(C=C3)Cl)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20Cl2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5058193 | |

| Record name | Benzofenap | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5058193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

431.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Benzofenap | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041340 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.00013 mg/mL at 25 °C | |

| Record name | Benzofenap | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041340 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

82692-44-2 | |

| Record name | Benzofenap | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82692-44-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzofenap [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082692442 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzofenap | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5058193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENZOFENAP | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WC7DBL9WD6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Benzofenap | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041340 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

133.1 - 133.5 °C | |

| Record name | Benzofenap | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041340 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。